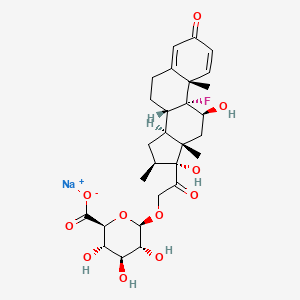
Betamethasone b-D-Glucuronide Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Betamethasone b-D-Glucuronide Sodium Salt is a synthetic glucocorticoid derivative. It is a conjugate of betamethasone, a potent corticosteroid, with glucuronic acid. This compound is primarily used in research settings to study the metabolism and pharmacokinetics of glucocorticoids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Betamethasone b-D-Glucuronide Sodium Salt involves the conjugation of betamethasone with glucuronic acid. The process typically includes the activation of glucuronic acid followed by its reaction with betamethasone under controlled conditions. The reaction is usually carried out in an aqueous medium with the presence of a catalyst to facilitate the conjugation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The production is carried out in specialized facilities equipped with advanced technology to handle the synthesis and purification processes efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Betamethasone b-D-Glucuronide Sodium Salt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release betamethasone and glucuronic acid.
Oxidation: It can undergo oxidation reactions, particularly at the glucuronic acid moiety.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic conditions using water as the solvent.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used under controlled conditions.
Major Products Formed
Hydrolysis: Betamethasone and glucuronic acid.
Oxidation: Oxidized derivatives of the glucuronic acid moiety.
Reduction: Reduced derivatives of betamethasone.
Aplicaciones Científicas De Investigación
Betamethasone b-D-Glucuronide Sodium Salt is widely used in scientific research, including:
Pharmacokinetics: Studying the metabolism and excretion of glucocorticoids.
Biological Studies: Investigating the biological effects of glucocorticoid conjugates.
Medical Research: Exploring the therapeutic potential and side effects of glucocorticoids.
Industrial Applications: Used as a reference standard in the quality control of pharmaceutical products.
Mecanismo De Acción
The mechanism of action of Betamethasone b-D-Glucuronide Sodium Salt involves its hydrolysis to release betamethasone, which then exerts its effects. Betamethasone binds to glucocorticoid receptors, leading to the modulation of gene expression and suppression of inflammatory responses. The glucuronic acid moiety enhances the solubility and excretion of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- Betamethasone Sodium Phosphate
- Betamethasone Valerate
- Betamethasone Dipropionate
Uniqueness
Betamethasone b-D-Glucuronide Sodium Salt is unique due to its conjugation with glucuronic acid, which enhances its solubility and facilitates its excretion. This makes it particularly useful in pharmacokinetic studies compared to other betamethasone derivatives.
Propiedades
Fórmula molecular |
C28H36FNaO11 |
|---|---|
Peso molecular |
590.6 g/mol |
Nombre IUPAC |
sodium;(2S,3S,4S,5R,6R)-6-[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C28H37FO11.Na/c1-12-8-16-15-5-4-13-9-14(30)6-7-25(13,2)27(15,29)17(31)10-26(16,3)28(12,38)18(32)11-39-24-21(35)19(33)20(34)22(40-24)23(36)37;/h6-7,9,12,15-17,19-22,24,31,33-35,38H,4-5,8,10-11H2,1-3H3,(H,36,37);/q;+1/p-1/t12-,15-,16-,17-,19-,20-,21+,22-,24+,25-,26-,27-,28-;/m0./s1 |
Clave InChI |
ZEFLDBQGUAWYGO-VAIAKISMSA-M |
SMILES isomérico |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)O)C)O)F)C.[Na+] |
SMILES canónico |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC5C(C(C(C(O5)C(=O)[O-])O)O)O)O)C)O)F)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13451735.png)
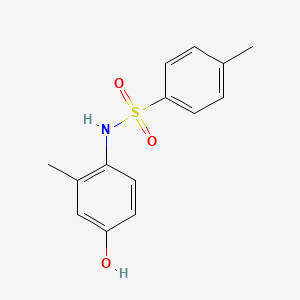
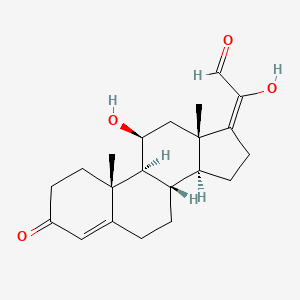
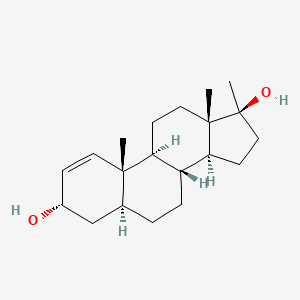
![6-((tert-butyldimethylsilyl)oxy)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13451749.png)
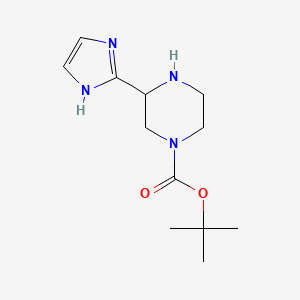
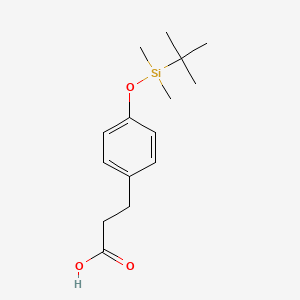
![6,13-Bis[2-(pyridin-2-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone](/img/structure/B13451776.png)

![tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(6-hydroxyhexyl)carbamate](/img/structure/B13451789.png)
![2-Azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene](/img/structure/B13451790.png)
![6-Chloroimidazo[1,2-b]pyridazine-8-carboxylic acid](/img/structure/B13451793.png)
